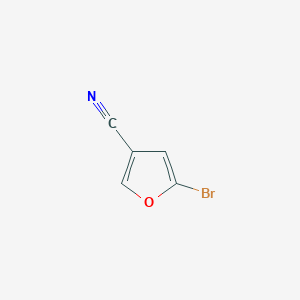

5-Bromofuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromofuran-3-carbonitrile is an organic compound with the molecular formula C5H2BrNO . It has an average mass of 171.980 Da and a monoisotopic mass of 170.931976 Da .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H . The compound has a linear formula of C5H2BrNO .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

This compound is a white solid . The compound’s physical and chemical properties are determined by its chemical structure, which includes a bromine atom, a furan ring, and a carbonitrile group .Scientific Research Applications

Furan Platform Chemicals

The furan platform represents a sustainable approach to chemical production from biomass. 5-Bromofuran-3-carbonitrile contributes to this platform by providing a halogenated furan derivative. Researchers investigate its conversion to other valuable compounds, such as furfural or 5-hydroxymethylfurfural (HMF). These intermediates can then be further processed into bio-based polymers, solvents, and fine chemicals .

Pharmaceutical Research

Given its unique structure, this compound may serve as a scaffold for drug development. Medicinal chemists explore its potential as a lead compound for designing new pharmaceuticals. By modifying its substituents, they aim to enhance bioactivity, selectivity, and pharmacokinetic properties.

Mechanism of Action

properties

IUPAC Name |

5-bromofuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZRESZQRWJKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

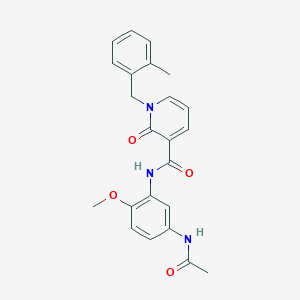

![Ethyl 2-[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2533582.png)

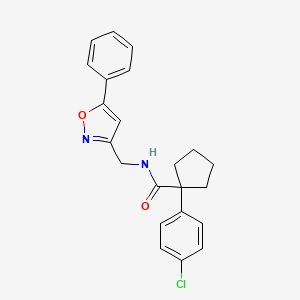

![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)

![Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2533587.png)

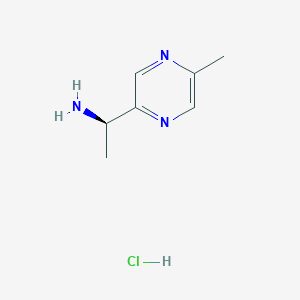

![2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2533588.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)